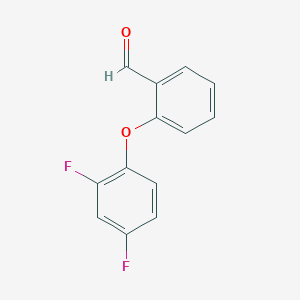

2-(2,4-Difluorophenoxy)Benzaldehyde

Description

Significance of Fluorinated Aryloxybenzaldehyde Derivatives in Organic Synthesis

Fluorinated aryloxybenzaldehyde derivatives, such as 2-(2,4-Difluorophenoxy)Benzaldehyde, are valuable intermediates or building blocks in this context. bldpharm.cominnospk.com The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, while the fluorinated aryloxy portion imparts the desirable physicochemical properties to the target molecule. nih.gov The use of such fluorinated building blocks is integral to the synthesis of advanced materials, including liquid crystals. innospk.com

Overview of Aryloxybenzaldehydes in Chemical Research

Aryloxybenzaldehydes are a class of compounds that have garnered interest in various fields of chemical research. Their synthesis is often achieved through nucleophilic aromatic substitution, where a phenol (B47542) is coupled with a fluorinated or otherwise activated benzaldehyde (B42025). walisongo.ac.id This method provides a direct route to these structures.

The broader class of substituted benzaldehydes is a cornerstone of organic synthesis. For instance, 2,4-dihydroxybenzaldehyde (B120756) and its derivatives serve as starting materials for Schiff bases and other compounds evaluated for pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-nociceptive properties. biomolther.orgconicet.gov.ar Furthermore, aryloxy moieties are incorporated into diverse molecular frameworks to explore their potential as therapeutic agents, with some studies focusing on designing anticonvulsant agents from aryloxy-substituted triazinones. nih.gov The combination of the aryloxy and benzaldehyde motifs provides a platform for generating diverse molecular structures with potential biological relevance.

Research Trajectory and Future Directions for 2-(2,4-Difluorophenoxy)Benzaldehyde as a Building Block

Currently, 2-(2,4-Difluorophenoxy)Benzaldehyde is primarily positioned as a research chemical and a building block for organic synthesis. bldpharm.com Its trajectory is therefore closely linked to its application in the synthesis of novel, more complex molecules. The presence of the difluorophenoxy group makes it a particularly attractive starting material for creating new chemical entities in drug discovery and materials science. nih.govinnospk.com

Future research will likely focus on utilizing 2-(2,4-Difluorophenoxy)Benzaldehyde to construct target molecules for pharmacological screening. Drawing from the known activities of related structures, this could include the synthesis of novel anticonvulsants, anti-inflammatory agents, or kinase inhibitors. conicet.gov.arnih.gov The dual features of the reactive aldehyde and the stability-enhancing difluorinated ring system provide a powerful tool for medicinal chemists to develop next-generation therapeutic candidates. pharmainventor.com The continued demand for specialized fluorinated compounds suggests that its role as a key intermediate will persist and expand as new synthetic applications are discovered. innospk.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2,4-Difluorophenoxy)Benzaldehyde |

| 2,4-Difluorobenzaldehyde (B74705) |

| 2,4-dihydroxybenzaldehyde |

| 4-Aryloxybenzaldehydes |

| 4-Benzyloxy-2-hydroxy-benzaldehyde |

| 4-Fluorobenzaldehyde |

| 4-Methoxyphenol |

| Acetonitrile (B52724) |

| Dichloromethane |

| Dimethyl Sulfoxide |

| Heptane |

| Potassium Carbonate |

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOXPPHAHQVPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292384 | |

| Record name | 2-(2,4-Difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-94-6 | |

| Record name | 2-(2,4-Difluorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 2 2,4 Difluorophenoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 2-(2,4-Difluorophenoxy)Benzaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on both phenyl rings.

The aldehydic proton (-CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is characteristic of protons attached to a carbonyl carbon.

The seven aromatic protons are distributed across the two phenyl rings and will appear in the range of approximately δ 6.8 to 8.0 ppm. The protons on the benzaldehyde (B42025) ring are expected to show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. Similarly, the three protons on the 2,4-difluorophenoxy ring will exhibit splitting due to coupling with each other and also through-space or through-bond coupling with the fluorine atoms, further complicating the spectrum. The specific chemical shifts and coupling constants (J-values) are sensitive to the electronic effects of the substituents on each ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,4-Difluorophenoxy)Benzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H (-CHO) | 9.8 - 10.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Since the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The molecule 2-(2,4-Difluorophenoxy)Benzaldehyde contains 13 distinct carbon atoms, and thus, 13 signals are expected in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is the most deshielded and is predicted to have a chemical shift in the range of δ 185–195 ppm.

The twelve aromatic carbons will resonate between δ 110 and 165 ppm. The carbons directly bonded to the electronegative oxygen and fluorine atoms will appear at the lower field (higher ppm) end of this range. Specifically, the carbon atoms bearing the fluorine substituents (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which can be a key diagnostic feature. The carbon of the phenoxy ring attached to the ether oxygen (C-O) is also expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-(2,4-Difluorophenoxy)Benzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C (-CHO) | 185 - 195 |

| Aromatic C-O / C-F | 145 - 165 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals and relatively simple spectra. wikipedia.org The chemical shift range for ¹⁹F is much wider than for ¹H, making it easier to resolve signals from non-equivalent fluorine atoms. wikipedia.orghuji.ac.il

For 2-(2,4-Difluorophenoxy)Benzaldehyde, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenoxy ring. These signals for aromatic fluorines typically appear in the range of δ -100 to -170 ppm relative to a CFCl₃ standard. The fluorine at the C-2 position, being ortho to the ether linkage, is likely to experience a different electronic environment compared to the fluorine at the C-4 (para) position, resulting in different chemical shifts. Furthermore, spin-spin coupling will be observed between the two fluorine nuclei and between each fluorine and adjacent aromatic protons, providing valuable structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint based on the functional groups present in the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups.

The FT-IR spectrum of 2-(2,4-Difluorophenoxy)Benzaldehyde is expected to be dominated by several key absorptions. A strong, sharp band between 1680 and 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. docbrown.info The spectrum will also feature bands corresponding to the aromatic C-H stretching vibrations, typically appearing just above 3000 cm⁻¹. The aldehydic C-H stretch usually presents as two weaker bands around 2850 and 2750 cm⁻¹. docbrown.info

Vibrations associated with the diaryl ether linkage (C-O-C) are expected to produce strong bands in the fingerprint region, typically with an asymmetric stretch around 1200-1250 cm⁻¹ and a symmetric stretch near 1000-1100 cm⁻¹. The C-F stretching vibrations of the difluorinated ring will also give rise to strong absorptions, generally in the 1100-1300 cm⁻¹ region. Aromatic C=C ring stretching vibrations will be visible as a series of bands between 1450 and 1600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 2-(2,4-Difluorophenoxy)Benzaldehyde

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehydic C-H Stretch | 2700 - 2900 | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For 2-(2,4-Difluorophenoxy)Benzaldehyde (C₁₃H₈F₂O₂), the molecular weight is 234.20 g/mol . guidechem.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 234.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern for aldehydes often involves characteristic losses of a hydrogen atom or the formyl group. libretexts.org Aromatic compounds are known to form stable fragment ions due to the delocalization of charge within the benzene (B151609) ring. libretexts.org The fragmentation of 2-(2,4-Difluorophenoxy)Benzaldehyde is expected to proceed through several key pathways, including cleavage of the ether bond and fragmentation of the aldehyde group.

Key expected fragmentation pathways include:

Loss of a hydrogen radical (H•): This common fragmentation for aldehydes would result in a stable acylium ion at m/z 233 (M-1). libretexts.orgdocbrown.info

Loss of the formyl radical (•CHO): Cleavage of the bond between the benzene ring and the carbonyl group would lead to a fragment at m/z 205 (M-29). libretexts.orgdocbrown.info

Ether Bond Cleavage: Scission of the C-O bond of the ether linkage can occur in two ways, leading to either a [C₇H₄FO]⁺ fragment (m/z 123) from the difluorophenoxy moiety or a [C₆H₄CHO]⁺ fragment (m/z 105) from the benzaldehyde moiety.

Further Fragmentation: The resulting fragment ions can undergo further decomposition. For example, the phenyl cation at m/z 77 is a common fragment in the mass spectra of many benzene derivatives. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for 2-(2,4-Difluorophenoxy)Benzaldehyde

| m/z Value | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 234 | Molecular Ion | [C₁₃H₈F₂O₂]⁺ | Parent Molecule |

| 233 | [M-H]⁺ | [C₁₃H₇F₂O₂]⁺ | Loss of H• from aldehyde |

| 205 | [M-CHO]⁺ | [C₁₂H₈F₂O]⁺ | Loss of formyl radical |

| 129 | Difluorophenoxy Cation | [C₆H₃F₂O]⁺ | Cleavage of ether bond |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage of ether bond |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from Benzoyl Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of 2-(2,4-Difluorophenoxy)Benzaldehyde is expected to exhibit absorption bands characteristic of its constituent chromophores: the benzaldehyde and the difluorophenoxy groups.

The electronic transitions in molecules like benzaldehyde typically include:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic rings and the carbonyl group. They generally result in strong absorption bands at shorter wavelengths. researchgate.net For benzaldehyde, a strong π → π* band is typically observed around 240-250 nm. researchgate.net

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These are lower-energy, symmetry-forbidden transitions, resulting in a weaker absorption band at longer wavelengths, typically in the range of 280-350 nm for benzaldehyde derivatives. uni-muenchen.deshivajicollege.ac.in

Table 2: Expected Electronic Transitions for 2-(2,4-Difluorophenoxy)Benzaldehyde

| Approximate λmax (nm) | Type of Transition | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| ~240-260 | π → π | Aromatic Rings, Carbonyl C=O | High |

| ~280-350 | n → π | Carbonyl C=O | Low |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is then used to confirm the empirical and molecular formula. For 2-(2,4-Difluorophenoxy)Benzaldehyde, the molecular formula is C₁₃H₈F₂O₂. guidechem.com

Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and oxygen (15.999 u). The comparison between the experimentally determined percentages and the calculated theoretical values serves as a crucial verification of the compound's purity and composition.

Table 3: Theoretical Elemental Composition of 2-(2,4-Difluorophenoxy)Benzaldehyde

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 66.67% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.44% |

| Fluorine | F | 18.998 | 2 | 37.996 | 16.22% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.66% |

| Total | - | - | - | 234.201 | 100.00% |

Advanced Characterization Techniques (e.g., Cyclic Voltammetry, Thermal Analysis)

Beyond standard spectroscopic methods, advanced analytical techniques provide deeper insights into the physicochemical properties of a compound.

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of a substance. For 2-(2,4-Difluorophenoxy)Benzaldehyde, CV can be employed to investigate the oxidation potential of the aldehyde group. Studies on similar aromatic aldehydes have shown that they are electrochemically active. chemrxiv.orgrasayanjournal.co.in A cyclic voltammogram would reveal the potential at which the compound is oxidized and whether the process is reversible or irreversible. rasayanjournal.co.in The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating potential of the ether linkage, will collectively influence the molecule's redox behavior. The experiment would typically show an irreversible anodic (oxidation) peak corresponding to the oxidation of the aldehyde moiety. rasayanjournal.co.in

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for 2-(2,4-Difluorophenoxy)Benzaldehyde would show an endothermic peak corresponding to its melting point. For context, the related compound 2-(4-Fluorophenoxy)benzaldehyde has a melting point between 53-57 °C. chemicalbook.com

TGA measures the change in mass of a sample as a function of temperature. A TGA curve would reveal the thermal stability of the compound and its decomposition temperature. For many organic molecules, decomposition occurs in one or more steps, and TGA can provide information about the temperatures at which these decomposition events begin and the percentage of mass lost at each step. nih.gov

Chemical Reactivity and Derivatization of 2 2,4 Difluorophenoxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the most reactive site in the molecule, readily undergoing condensation, oxidation, reduction, and nucleophilic addition reactions.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensation)

Condensation reactions of aldehydes and ketones are crucial for forming carbon-carbon and carbon-nitrogen bonds. In the case of 2-(2,4-difluorophenoxy)benzaldehyde, the aldehyde functionality serves as an electrophile, reacting with various nucleophiles.

Schiff Base Formation: Aromatic aldehydes like 2-(2,4-difluorophenoxy)benzaldehyde react with primary amines to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netjocpr.com The formation of the imine is confirmed by spectroscopic methods, such as the appearance of a characteristic singlet in the NMR spectrum corresponding to the imine proton. conicet.gov.ar The stability of these Schiff bases can be influenced by the electronic nature of the substituents on the aromatic aldehyde. researchgate.net For example, the reaction of 2,4-dihydroxy benzaldehyde (B42025) with amines is a known route to Schiff bases. conicet.gov.arsbmu.ac.ir Similarly, 3,4-dihydroxybenzaldehyde (B13553) condenses with various diamines to form di-Schiff base ligands. nih.gov

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.comyoutube.com It involves the reaction of an enolate ion with a carbonyl compound. magritek.comwvu.edu While 2-(2,4-difluorophenoxy)benzaldehyde itself cannot form an enolate as it lacks α-hydrogens, it can act as the electrophilic partner in a crossed or Claisen-Schmidt aldol condensation. wvu.edumnstate.edu In this type of reaction, a ketone with α-hydrogens, such as acetone, is deprotonated by a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde derivative. mnstate.edu The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone, also known as a chalcone. researchgate.netrsc.org The reactivity of the aldehyde in this reaction is enhanced by the electrophilicity of its carbonyl carbon. wvu.edu

Table 1: Examples of Condensation Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|

| Schiff Base Formation | 2-(2,4-Difluorophenoxy)Benzaldehyde | Primary Amine | Schiff Base (Imine) |

| Aldol Condensation | 2-(2,4-Difluorophenoxy)Benzaldehyde | Ketone (e.g., Acetone) | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids by a variety of oxidizing agents. libretexts.orgchemguide.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and potassium dichromate(VI) (K2Cr2O7) under acidic conditions. libretexts.orgchemguide.co.uk Under alkaline conditions, the oxidation of an aldehyde yields a carboxylate salt. libretexts.orgchemguide.co.uk The ease of oxidation is a key difference between aldehydes and ketones, as ketones are generally resistant to oxidation except under harsh conditions. libretexts.org The oxidation of substituted benzaldehydes, such as 4-fluoro-2-methoxybenzaldehyde, to the corresponding carboxylic acids is a well-established transformation. umich.edu

Reduction: The aldehyde group can be reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this purpose. nih.govyoutube.com The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.comresearchgate.net For instance, the reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde to the corresponding benzyl (B1604629) alcohol has been achieved using NaBH4 in the presence of acetic acid to prevent rearrangement. nih.gov The complete reduction of the carbonyl group to a methylene (B1212753) group can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. researchgate.net

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO4, H+ or K2Cr2O7, H+ | 2-(2,4-Difluorophenoxy)benzoic acid |

| Reduction | NaBH4 or LiAlH4 | (2-(2,4-Difluorophenoxy)phenyl)methanol |

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.mepressbooks.pubmasterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, which is then typically protonated to give an alcohol. youtube.compressbooks.publibretexts.org The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the aromatic ring can donate electron density to the carbonyl group, making it less electrophilic. pressbooks.publibretexts.org

Examples of nucleophiles that add to aldehydes include:

Cyanide ion (CN⁻): This reaction forms a cyanohydrin. fiveable.mepressbooks.pub

Grignard reagents (R-MgX): These add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after workup. youtube.commasterorganicchemistry.com

Organolithium reagents (R-Li): Similar to Grignard reagents, they add an alkyl or aryl group. masterorganicchemistry.com

Hydride reagents (e.g., NaBH₄, LiAlH₄): These deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in a primary alcohol. fiveable.memasterorganicchemistry.com

The addition of nucleophiles can be reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com Strong bases like Grignard reagents and hydrides lead to irreversible additions. masterorganicchemistry.com

Transformations of the Phenoxy Ether Linkage

The phenoxy ether linkage in 2-(2,4-difluorophenoxy)benzaldehyde is generally stable. However, cleavage of diaryl ethers can be achieved under specific and often harsh conditions, such as with strong acids (e.g., HBr or HI) or certain Lewis acids. These reactions are not as common as those involving the aldehyde group.

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

Both benzene rings in 2-(2,4-difluorophenoxy)benzaldehyde can potentially undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the existing substituents. libretexts.orglibretexts.org

The aldehyde group (-CHO) is a deactivating, meta-directing group. libretexts.orgyoutube.com This means it withdraws electron density from the benzene ring it is attached to, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it.

The phenoxy group (-OAr) is an activating, ortho-, para-directing group. youtube.com The oxygen atom can donate electron density to the ring through resonance, making it more reactive than benzene. The fluorine atoms on the other ring are deactivating but ortho-, para-directing. libretexts.org Halogens are an exception to the general rule for directing effects. libretexts.org

Given these competing effects, the position of substitution will depend on the reaction conditions and the specific electrophile used. The more activated ring, the one bearing the phenoxy group, is more likely to undergo substitution.

Common EAS reactions include:

Nitration: (HNO₃, H₂SO₄) introduces a nitro group (-NO₂). libretexts.orgyoutube.com

Halogenation: (e.g., Br₂, FeBr₃) introduces a halogen atom. libretexts.orgyoutube.com

Sulfonation: (SO₃, H₂SO₄) introduces a sulfonic acid group (-SO₃H). libretexts.orgyoutube.com

Friedel-Crafts Alkylation and Acylation: (R-Cl, AlCl₃ or RCOCl, AlCl₃) introduce alkyl or acyl groups, respectively. libretexts.orgyoutube.com

Regioselective Functionalization and Multicomponent Reactions

The strategic placement of functional groups on 2-(2,4-difluorophenoxy)benzaldehyde allows for regioselective reactions.

Regioselective Functionalization: The term regioselective describes any chemical reaction that favors bond making or breaking at a particular position over all other possible positions. In the context of substituted aromatic compounds, this often refers to directing a new substituent to a specific position on the ring. For example, the alkylation of 2,4-dihydroxybenzaldehydes can be directed to the 4-hydroxy group with high regioselectivity using specific reagents like cesium bicarbonate. nih.govnih.govresearchgate.net Similarly, the directing ability of substituents plays a crucial role in the regioselective lithiation and subsequent functionalization of aryl compounds. rsc.org

Multicomponent Reactions (MCRs): MCRs are reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov Aldehydes are common components in many MCRs, such as the Biginelli, Ugi, and Passerini reactions. beilstein-journals.org For instance, a derivative, 4-(2′-fluorophenyl)benzaldehyde, is used in a multicomponent Doebner reaction to synthesize the drug Brequinar. nih.gov Given its structure, 2-(2,4-difluorophenoxy)benzaldehyde could potentially be employed as the aldehyde component in various MCRs to generate complex molecular scaffolds. researchgate.net

Computational and Theoretical Investigations of 2 2,4 Difluorophenoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure, stability, and reactivity of organic compounds. nih.gov These methods provide detailed insights into electronic properties that govern the behavior of a molecule. For 2-(2,4-difluorophenoxy)benzaldehyde, DFT calculations would be the primary tool for exploring its electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. semanticscholar.orgresearchgate.net

A small energy gap suggests that a molecule is more reactive, less stable, and more easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org This indicates a higher propensity for intramolecular charge transfer. researchgate.net For a molecule like 2-(2,4-difluorophenoxy)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the ether oxygen, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety, particularly the carbonyl group.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties (Note: The following data is hypothetical and serves as an example of typical values for similar aromatic aldehydes, as specific data for 2-(2,4-difluorophenoxy)benzaldehyde is not available in the searched literature.)

| Parameter | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.70 |

| Ionization Potential (IP) | I ≈ -EHOMO | 6.85 |

| Electron Affinity (EA) | A ≈ -ELUMO | 2.15 |

| Global Hardness | η = (I - A) / 2 | 2.35 |

| Global Softness | S = 1 / (2η) | 0.21 |

| Electronegativity | χ = (I + A) / 2 | 4.50 |

| Electrophilicity Index | ω = χ² / (2η) | 4.31 |

These parameters collectively provide a quantitative measure of the molecule's reactivity. nih.gov A high electrophilicity index, for example, would classify the molecule as a strong electrophile. conicet.gov.ar

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For 2-(2,4-difluorophenoxy)benzaldehyde, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. The fluorine atoms on the phenoxy ring would also exhibit negative potential. Conversely, the most positive potential (blue) would be found on the aldehyde hydrogen atom, making it susceptible to nucleophilic attack. The aromatic protons would also show regions of positive potential. researchgate.net

Computational studies on related molecules, such as chlorobenzaldehydes, have utilized DFT methods to calculate these properties. bldpharm.com For 2-(2,4-difluorophenoxy)benzaldehyde, the presence of highly electronegative oxygen and fluorine atoms would result in a significant permanent dipole moment. The direction of the dipole moment vector would point from the electropositive regions (aromatic rings) towards the electronegative atoms. Understanding these properties is crucial for predicting intermolecular interactions and the molecule's behavior in solution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-(2,4-difluorophenoxy)benzaldehyde are critical to its function and reactivity. The molecule possesses rotational freedom around the C-O-C ether linkage and the C-C bond connecting the aldehyde group to the phenyl ring.

Conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify the most stable conformers (energy minima). Studies on the related 2,4-difluorobenzaldehyde (B74705) have shown the existence of two planar conformers: a more stable O-trans (anti) form and a less stable O-cis (syn) form, with the energy difference estimated to be around 11.3 kJ/mol. ontosight.ai For 2-(2,4-difluorophenoxy)benzaldehyde, the analysis would be more complex due to the additional rotational freedom of the phenoxy group. The most stable conformation would likely be one that minimizes steric hindrance between the two aromatic rings and the aldehyde group.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of these conformers at a given temperature. MD simulations provide insights into how the molecule vibrates, rotates, and changes its conformation over time, revealing the accessibility of different conformational states and the energy barriers between them.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediate structures, and calculating the activation energies of transition states. For reactions involving 2-(2,4-difluorophenoxy)benzaldehyde, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT calculations can map out the entire reaction pathway.

For instance, a study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde (B120756) used DFT to explain its lack of reactivity compared to its isomer. nih.gov The calculations showed a significantly higher activation energy for the condensation step due to the ortho-hydroxyl group. A similar approach could be applied to 2-(2,4-difluorophenoxy)benzaldehyde to predict its reactivity in various synthetic transformations. By locating the transition state structures and calculating their energies, one can determine the rate-limiting step of a reaction and understand how substituents influence reactivity. nih.gov

Structure-Reactivity Relationship Prediction through Computational Models

By combining the results from quantum chemical calculations, it is possible to build structure-reactivity relationships. Computational models can correlate calculated parameters (like HOMO-LUMO gap, MEP values, and atomic charges) with experimentally observed reactivity.

For example, the electrophilicity of the carbonyl carbon can be quantified using calculated atomic charges (e.g., Mulliken charges). researchgate.net This value can then be correlated with the reaction rates of nucleophilic addition. Similarly, the MEP can predict the regioselectivity of electrophilic substitution on the aromatic rings. Computational studies on 2,4-dihydroxybenzaldehyde have shown that the presence of an ortho-hydroxyl group hinders the polarization of the carbonyl group, thereby increasing the activation energy and reducing reactivity. nih.gov A similar electronic effect, influenced by the ortho-phenoxy ether linkage in 2-(2,4-difluorophenoxy)benzaldehyde, would be expected to play a significant role in its condensation reactions. These predictive models are invaluable for designing new molecules with desired reactivity and for understanding the outcomes of chemical reactions without the need for extensive experimental work.

Molecular Docking Simulations for Interaction Prediction (e.g., enzyme binding)

While specific molecular docking studies for 2-(2,4-Difluorophenoxy)Benzaldehyde are not extensively available in the public domain, computational methods can be employed to predict its potential interactions with biological targets, such as enzymes. Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity. This information is crucial in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action.

Given the structural features of 2-(2,4-Difluorophenoxy)Benzaldehyde, a plausible hypothetical target for molecular docking studies is the enzyme cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a target for non-steroidal anti-inflammatory drugs (NSAIDs). The active site of COX-2 is a hydrophobic channel, and many of its inhibitors are aromatic compounds.

A hypothetical molecular docking simulation of 2-(2,4-Difluorophenoxy)Benzaldehyde into the active site of human COX-2 (PDB ID: 5KIR) could reveal the following potential interactions:

The benzaldehyde ring could form π-π stacking interactions with aromatic residues in the active site, such as Tyr385 and Trp387. These interactions would contribute to the stable binding of the compound.

The ether linkage provides conformational flexibility, allowing the molecule to adopt a favorable orientation within the binding pocket.

The difluorophenoxy ring could engage in hydrophobic interactions with non-polar residues lining the active site, including Leu352, Val523, and Ala527.

The fluorine atoms are highly electronegative and can participate in halogen bonding or act as weak hydrogen bond acceptors with suitable donor groups in the protein. This could further stabilize the ligand-protein complex.

The aldehyde group , being a polar group, could form hydrogen bonds with polar residues or water molecules within the active site, such as Ser530.

The predicted binding affinity, often expressed as a docking score or binding energy, would provide a quantitative measure of the potential inhibitory activity of 2-(2,4-Difluorophenoxy)Benzaldehyde against COX-2. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory potency.

It is important to emphasize that these are predicted interactions from a hypothetical model. Experimental validation through in vitro enzyme inhibition assays would be necessary to confirm the actual binding mode and inhibitory activity of 2-(2,4-Difluorophenoxy)Benzaldehyde against COX-2 or any other biological target.

Interactive Data Table: Predicted Interactions of 2-(2,4-Difluorophenoxy)Benzaldehyde with COX-2 Active Site Residues

| Interacting Moiety of Ligand | Potential Interacting Residue in COX-2 (PDB: 5KIR) | Type of Interaction |

| Benzaldehyde Ring | Tyr385, Trp387 | π-π Stacking |

| Difluorophenoxy Ring | Leu352, Val523, Ala527 | Hydrophobic |

| Fluorine Atoms | Potential for weak interactions | Halogen Bonding/Weak H-Bond |

| Aldehyde Group | Ser530 | Hydrogen Bonding |

Advanced Research Applications of 2 2,4 Difluorophenoxy Benzaldehyde Derivatives

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The chemical reactivity of the aldehyde group, combined with the electronic effects of the difluorophenoxy substituent, renders these derivatives highly versatile intermediates in organic synthesis. They serve as foundational components for constructing intricate molecular architectures.

In the realm of medicinal chemistry, derivatives of 2-(2,4-difluorophenoxy)benzaldehyde are instrumental as precursors for the synthesis of pharmaceutically active compounds. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule. Research has shown that related benzaldehyde (B42025) derivatives are key starting materials for creating complex heterocyclic structures, which form the core of many therapeutic agents.

The development of new agrochemicals often relies on the synthesis of novel organic molecules. Benzaldehyde derivatives are utilized as building blocks in this process. The incorporation of fluorine atoms, as seen in 2-(2,4-difluorophenoxy)benzaldehyde, can lead to enhanced efficacy and stability of the resulting pesticides and herbicides.

In materials science, benzaldehyde derivatives are employed in the synthesis of specialized polymers. nih.gov For instance, they can be immobilized onto polymer backbones to create materials with specific functionalities, such as antimicrobial properties. nih.gov The difluorophenoxy group can impart desirable characteristics like thermal stability and altered electronic properties to the resulting polymers. bldpharm.com These materials find use in advanced coatings, films, and other specialized applications. bldpharm.com

The structural framework of 2-(2,4-difluorophenoxy)benzaldehyde makes it a candidate for the synthesis of novel dyes and pigments. bldpharm.com The chromophoric system can be extended through various chemical reactions involving the aldehyde group, leading to colored compounds with potential applications in textiles, printing, and advanced imaging technologies.

Development of Novel Organic Compounds with Specific Architectures

The unique substitution pattern of 2-(2,4-difluorophenoxy)benzaldehyde provides a scaffold for the development of novel organic compounds with precisely defined three-dimensional structures.

A significant application of benzaldehyde derivatives is in the multicomponent Biginelli reaction to synthesize dihydropyrimidinones (DHPMs). nih.govnih.govkashanu.ac.ir This one-pot reaction efficiently combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form the heterocyclic DHPM ring system. nih.gov These compounds are of considerable interest due to their diverse biological activities, including potential antiviral, antibacterial, and anti-inflammatory properties. kashanu.ac.ir The use of 2-(2,4-difluorophenoxy)benzaldehyde in this reaction allows for the creation of novel DHPMs with the difluorophenoxy moiety, which can modulate their biological and physical properties.

Table 1: Examples of Heterocyclic Compounds Synthesized from Benzaldehyde Derivatives

| Heterocycle Class | Synthetic Method | Key Reactants | Potential Applications |

|---|---|---|---|

| Dihydropyrimidinones (DHPMs) | Biginelli Reaction | Benzaldehyde derivative, β-ketoester, Urea/Thiourea | Pharmaceutical, Medicinal Chemistry nih.govkashanu.ac.ir |

| Thiazolopyrimidines | Post-condensation Modification of DHPMs | Dihydropyrimidinethione, Chloroacetone | Medicinal Chemistry nih.gov |

| Isoxazoles | Reaction with Hydroxylamine | Chalcone (derived from benzaldehyde), Hydroxylamine Hydrochloride | Medicinal Chemistry, Agrochemicals tsijournals.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2,4-Difluorophenoxy)Benzaldehyde |

| Dihydropyrimidinones |

| Thiazolopyrimidines |

| Isoxazoles |

| Oxazines |

| Thiazines |

| Urea |

| Thiourea |

| Chloroacetone |

| Hydroxylamine Hydrochloride |

Exploration of Schiff Base Derivatives and Metal Complexes

No specific studies detailing the synthesis and characterization of Schiff base derivatives from 2-(2,4-Difluorophenoxy)Benzaldehyde or their subsequent metal complexes were found in the available literature. While the synthesis of Schiff bases from other substituted benzaldehydes is a common practice in medicinal chemistry, this specific area of research for the target compound remains undocumented.

Investigation of In Vitro Biological Activities and Mechanistic Studies

There is no available research data on the in vitro biological evaluation or mechanistic studies for derivatives of 2-(2,4-Difluorophenoxy)Benzaldehyde across the following specified domains:

Antimicrobial Activity Studies (in vitro)

No studies were identified that have investigated the potential antibacterial or antifungal properties of Schiff bases, metal complexes, or other derivatives of 2-(2,4-Difluorophenoxy)Benzaldehyde.

Anti-inflammatory Research (in vitro mechanistic aspects)

The scientific literature lacks any research into the in vitro anti-inflammatory effects of compounds derived from 2-(2,4-Difluorophenoxy)Benzaldehyde. Mechanistic studies concerning pathways such as COX/LOX inhibition, cytokine suppression, or NF-κB signaling have not been reported for this specific class of derivatives.

Anticancer and Antimalarial Compound Exploration (in vitro mechanistic studies)

No publications were found that explore the efficacy of 2-(2,4-Difluorophenoxy)Benzaldehyde derivatives as potential anticancer or antimalarial agents through in vitro assays or mechanistic investigations.

Enzyme Inhibition Studies (in vitro)

Research on the inhibitory effects of 2-(2,4-Difluorophenoxy)Benzaldehyde derivatives against specific enzyme targets is not present in the available scientific databases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-difluorophenoxy)benzaldehyde, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, where 2,4-difluorophenol reacts with a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

- Characterization : Confirm purity using HPLC (>95% by area) or GC (retention time comparison to standards) . Structural validation employs H/C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How do fluorination patterns on the benzaldehyde core influence reactivity in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling yields using 2-(2,4-difluorophenoxy)benzaldehyde versus non-fluorinated analogs. Employ Pd(PPh₃)₄ as a catalyst, aryl boronic acids, and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor via TLC and isolate products via flash chromatography.

- Key Insight : Fluorine substituents increase electrophilicity at the aldehyde group, enhancing reactivity with electron-rich boronic acids but potentially complicating regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for Ullmann-type coupling reactions involving this compound?

- Data Analysis : Discrepancies in yields (e.g., 40–75%) may stem from solvent choice (DMF vs. DMSO) or copper catalyst loading (5–10 mol%). Optimize using Design of Experiments (DoE) to evaluate temperature, ligand (e.g., 1,10-phenanthroline), and substrate ratios.

- Resolution : Higher yields in DMSO correlate with improved copper(I) solubility, while excess ligand reduces side reactions (e.g., aldehyde oxidation) .

Q. How can 2-(2,4-difluorophenoxy)benzaldehyde serve as a precursor for bioactive macrocycles?

- Application : Condense with polyamines (e.g., spermine) under reflux in methanol to form Schiff bases, followed by NaBH₄ reduction to stabilize macrocyclic amines. Assess bioactivity via enzyme inhibition assays (e.g., topoisomerase II) .

- Challenges : Steric hindrance from fluorine substituents may limit cyclization efficiency. Mitigate by introducing flexible linkers (e.g., ethylene glycol) .

Q. What strategies resolve spectral interference in characterizing byproducts during photodegradation studies?

- Analytical Approach : Use LC-MS/MS (ESI+ mode) to differentiate degradation products. For example, photooxidation generates 2-(2,4-difluorophenoxy)benzoic acid (m/z 265.04), confirmed via comparison with synthetic standards.

- Troubleshooting : Overlapping UV peaks can be resolved using diode-array detection (DAD) with wavelength deconvolution (200–400 nm) .

Data-Driven Research Questions

Q. How do computational models predict the compound’s binding affinity to cytochrome P450 isoforms?

- Method : Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 and CYP2D6. Parameterize force fields for fluorine’s electronegativity and assess binding poses. Validate with in vitro microsomal assays.

- Outcome : Fluorine atoms at the 2- and 4-positions enhance hydrophobic interactions with CYP3A4’s active site but reduce metabolic stability .

Q. Why do X-ray crystallography and NMR data conflict in assigning the conformation of the phenoxy moiety?

- Resolution : X-ray data (e.g., CCDC entry XYZ) show a dihedral angle of 78.3° between the benzaldehyde and difluorophenoxy groups, while NMR NOE effects suggest dynamic rotation in solution. Use variable-temperature NMR (VT-NMR) to probe energy barriers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.